N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Overview
Description
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure with multiple piperidine rings, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidin-4-ylamine with piperidin-4-ylmethyl chloride under basic conditions to form the intermediate compound . This intermediate is then reacted with azepane-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methylpiperidin-4-ylamine: A simpler piperidine derivative with similar structural features.
Piperidine: The parent compound of the piperidine derivatives.
Azepane-2-carboxylic acid: A related compound used in the synthesis of the target molecule.
Uniqueness
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide is unique due to its multi-ring structure and the presence of both piperidine and azepane moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O/c1-4-25(22(27)21-8-6-5-7-13-24(21)3)18-19-9-16-26(17-10-19)20-11-14-23(2)15-12-20/h19-21H,4-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHAGHVURVZHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3CCCCCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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